molecular formula C6H6N2O2 B1386584 2-(Pyridazin-4-YL)acetic acid CAS No. 98197-79-6

2-(Pyridazin-4-YL)acetic acid

Cat. No. B1386584
CAS RN: 98197-79-6
M. Wt: 138.12 g/mol
InChI Key: ZTQYWRVLLZGFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyridazin-4-YL)acetic acid” is a chemical compound with the molecular formula C6H6N2O2. It is a member of pyridines and its sodium salt derivative is known as Sodium 2-(pyridazin-4-yl)acetate .


Synthesis Analysis

The synthesis of pyridazinone derivatives, which “2-(Pyridazin-4-YL)acetic acid” is a part of, has been widely studied. The synthetic route often involves the reaction between maleic anhydride and aromatic amines . Another common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “2-(Pyridazin-4-YL)acetic acid” is characterized by a pyridazine ring, which is a nitrogen-containing heterocycle . The pyridazine ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridazin-4-YL)acetic acid” and its derivatives are diverse. For instance, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines .

Safety and Hazards

The safety data sheet for Sodium 2-(pyridazin-4-yl)acetate, a derivative of “2-(Pyridazin-4-YL)acetic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(Pyridazin-4-YL)acetic acid” and its derivatives are promising. They have been found to exhibit a wide range of pharmacological activities, making them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

2-pyridazin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-8-4-5/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQYWRVLLZGFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridazin-4-YL)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridazin-4-YL)acetic acid
Reactant of Route 2
2-(Pyridazin-4-YL)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(Pyridazin-4-YL)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(Pyridazin-4-YL)acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Pyridazin-4-YL)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(Pyridazin-4-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.